2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester
Description
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic acid methyl ester is a structurally complex ester featuring a cyclopentene ring substituted with a bromine atom at position 2 and a ketone group at position 3. The heptanoic acid chain is esterified with a methyl group, enhancing its stability and volatility for analytical applications. Its electrophilic bromine substituent and conjugated enone system make it reactive in nucleophilic addition and cycloaddition reactions .
Properties
IUPAC Name |
methyl 7-(2-bromo-5-oxocyclopenten-1-yl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c1-17-13(16)7-5-3-2-4-6-10-11(14)8-9-12(10)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCICYCCLIJPLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=C(CCC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester typically involves the bromination of 5-oxo-1-cyclopentene-1-heptanoic acid followed by esterification with methanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification process is usually carried out in the presence of an acid catalyst such as sulfuric acid .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of bromination and esterification apply.
Chemical Reactions Analysis
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 5-oxo-1-cyclopentene-1-heptanoic acid methyl ester.
Reduction Reactions: The compound can be reduced to form 5-hydroxy-1-cyclopentene-1-heptanoic acid methyl ester using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form 2-bromo-5-oxo-1-cyclopentene-1-heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, sulfuric acid for esterification, lithium aluminum hydride (LiAlH4) for reduction, and potassium permanganate (KMnO4) for oxidation .
Scientific Research Applications
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester is used in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Medicine: It is employed in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: The compound is used in the synthesis of other complex organic molecules for industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Cyclopentaneheptanoic Acid Derivatives
A structurally related compound, cyclopentaneheptanoic acid, 2-oxo-5-[(2E)-1-oxo-3-(2-oxo-1-pyrrolidinyl)-2-propen-1-yl]-, methyl ester (), shares the cyclopentane backbone and methyl ester group but lacks the bromine substituent. Instead, it features a propenyl-pyrrolidinyl side chain. This difference significantly alters its reactivity and biological interactions compared to the brominated analogue.
Diterpenoid Methyl Esters
Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester () are diterpenoids with fused ring systems. While they share ester functionality, their rigid polycyclic structures contrast with the monocyclic, brominated system of the target compound. This structural divergence affects their solubility and metabolic stability in biological systems .
Functional Group Comparisons
Brominated vs. Non-Brominated Esters
The bromine atom in the target compound distinguishes it from non-halogenated analogues like 2-oxobutyric acid methyl ester (2-OBA methyl ester) and 3-oxohexanoic acid methyl ester (). Bromination enhances electrophilicity, enabling unique reactivity in cross-coupling reactions. For example, enzymatic assays show that non-brominated oxo esters exhibit higher reaction rates (e.g., 2-OBA methyl ester at 45°C with 1-PEA) due to reduced steric hindrance and electronic deactivation .
Oxo-Substituted Esters
The ketone group at position 5 in the target compound is analogous to 4-oxopentanoic acid (4-OPA) and 3-oxooctanoic acid methyl ester (). However, the conjugation of the oxo group with the cyclopentene ring in the target compound creates an α,β-unsaturated ester system, increasing its susceptibility to Michael addition reactions compared to aliphatic oxo esters .
GC-MS and NMR Profiling
The target compound’s methyl ester group facilitates detection via GC-MS, akin to heptadecanoic acid methyl ester and palmitic acid methyl ester used as internal standards (). However, its bromine atom introduces distinct fragmentation patterns, differentiating it from simpler esters like octanoic acid methyl ester or nonanedioic acid dimethyl ester (). NMR data for similar esters (e.g., 5-(1-phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-...-dihydrooxazole) () highlight the importance of substituent effects on chemical shifts.
Data Table: Key Properties of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester and Analogues
Biological Activity
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester (CAS No. 107220-02-0) is a synthetic compound with significant potential in biochemical research and pharmaceutical applications. Its unique structure, characterized by a bromine atom and a cyclopentene ring, contributes to its reactivity and biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉BrO₃ |
| Molar Mass | 303.19 g/mol |
| Appearance | Pale yellow oil |
| Solubility | Soluble in chloroform, DCM, methanol |
| IUPAC Name | Methyl 7-(2-bromo-5-oxocyclopenten-1-yl)heptanoate |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect several biochemical pathways, which may have implications for drug development and therapeutic interventions.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : It may interact with receptors that modulate physiological responses, influencing processes such as inflammation and cell signaling.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against bacterial infections.
- Antitumor Effects : Preliminary findings indicate that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its antitumor potential.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of halogenated cyclopentene derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
Case Study 2: Antitumor Potential
In vitro assays were conducted on various cancer cell lines (e.g., breast and colon cancer). The results indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
Applications in Research
This compound has several applications in scientific research:
- Analytical Chemistry : It serves as a reference standard for the development and validation of analytical methods.
- Biochemical Assays : The compound is utilized in assays to study enzyme kinetics and inhibition.
- Pharmaceutical Research : It is employed to investigate pharmacokinetics and pharmacodynamics of new drug candidates.
Q & A
Q. Critical Parameters :
- Diels-Alder regioselectivity depends on electron-deficient dienophiles.
- Bromination requires stoichiometric control to avoid di-substitution.
- Esterification efficiency relies on acid catalyst concentration and reaction time.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?
Methodological Answer:
- 1H NMR (400 MHz, CDCl3) :
- 13C NMR :
- Ester carbonyl: δ 170–175 ppm.
- Cyclopentene ketone: δ 205–210 ppm.
- Brominated carbon: δ 40–50 ppm (C-Br coupling) .
- IR Spectroscopy :
- Strong C=O stretches at 1720–1740 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (ketone).
- Mass Spectrometry (HRMS) :
- Molecular ion peak [M+H]+ at m/z 333.04 (calculated for C₁₃H₁₇BrO₃).
Advanced: How can researchers address unexpected byproduct formation during the bromination step of the synthesis?
Methodological Answer:
Byproduct formation (e.g., di-brominated species or elimination products) can be mitigated by:
- Controlled Radical Initiation : Use light exposure in NBS reactions to regulate radical chain propagation .
- Low-Temperature Conditions : Maintain 0–5°C to suppress thermal side reactions.
- Stoichiometric Precision : Limit NBS to 1.05 equivalents.
- Post-Reaction Analysis : Employ TLC monitoring and column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
Advanced: What strategies are recommended for resolving stereochemical inconsistencies in the cyclopentene ring formation during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Introduce a chiral catalyst (e.g., Evans’ oxazolidinone) during Diels-Alder to enforce enantioselectivity .
- Dynamic Kinetic Resolution : Use proline-derived organocatalysts to bias the transition state.
- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .
- 2D NMR (NOESY) : Detect spatial proximity of protons to infer stereochemistry .
Basic: What are the critical stability considerations for storing and handling this compound to prevent decomposition?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to avoid light-induced degradation.
- Moisture Control : Use molecular sieves in storage containers; the ester group is prone to hydrolysis.
- Handling : Wear nitrile gloves and safety goggles; brominated compounds may exhibit toxicity (refer to safety protocols in ).
Advanced: How can computational chemistry tools aid in predicting the reactivity of the bromo substituent in further functionalization reactions?
Methodological Answer:
- DFT Calculations : Model transition states for SN2 substitutions (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to predict reaction pathways.
- Molecular Dynamics Simulations : Assess steric hindrance around the bromo group to guide nucleophilic attack feasibility.
- Hammett Constants : Correlate electronic effects of substituents on bromine’s leaving-group ability.
Basic: What purification methods are optimal for isolating this compound from reaction mixtures, and how does polarity influence selection?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:2 gradient). The ester group increases polarity, requiring higher ethyl acetate ratios for elution.
- Recrystallization : Dissolve in warm dichloromethane and precipitate with hexane.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related byproducts.
Advanced: In cases where NMR data conflicts with expected structural outcomes, what analytical approaches can confirm the compound’s identity?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon connectivity to validate the bromo and ester positions .
- Isotopic Labeling : Synthesize a ¹³C-labeled analog to track carbonyl group behavior.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±5 ppm).
- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
